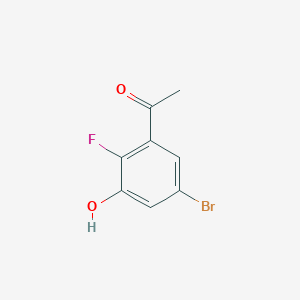

1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one

Description

1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one is an acetophenone derivative featuring a phenyl ring substituted with bromine (position 5), fluorine (position 2), and hydroxyl (position 3) groups. This compound’s structure combines electron-withdrawing halogens (Br, F) and a polar hydroxyl group, conferring unique physicochemical properties.

Properties

IUPAC Name |

1-(5-bromo-2-fluoro-3-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4(11)6-2-5(9)3-7(12)8(6)10/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNMNNAGPAPWLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)Br)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one are currently unknown. This compound is a chemical intermediate and is used in the production of various products in the chemical industry, including fragrances, pharmaceuticals, resins, and tear gas.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcomes of the chemical reactions it is involved in. For instance, its synthesis involves treatment with methylmagnesium chloride in tetrahydrofuran at temperatures between 12-16°C.

Biochemical Analysis

Biochemical Properties

1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one plays a significant role in biochemical reactions due to its reactive functional groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, altering their activity and affecting metabolic pathways. The compound’s hydroxyl group allows it to form hydrogen bonds with proteins, potentially influencing protein folding and function. Additionally, the presence of bromine and fluorine atoms can enhance its binding affinity to certain biomolecules, making it a valuable tool in biochemical studies.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of proteins involved in signaling cascades. This can result in altered cellular responses, such as proliferation, differentiation, or apoptosis. Furthermore, this compound can impact gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing the transcriptional landscape of cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it may act as a competitive inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis. Alternatively, it can function as an allosteric modulator, binding to a site distinct from the active site and inducing conformational changes that affect enzyme activity. Additionally, this compound can influence gene expression by binding to transcription factors or chromatin-modifying enzymes, thereby regulating the transcriptional machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods, leading to a decrease in its efficacy. Additionally, prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression or metabolic reprogramming, which can influence its overall impact on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or enhancing cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, or disruption of normal physiological processes. Studies have identified threshold effects, where the compound’s impact shifts from beneficial to detrimental as the dosage increases. Therefore, careful dosage optimization is essential to maximize the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate key enzymes in glycolysis, the tricarboxylic acid cycle, or lipid metabolism, thereby altering the overall metabolic profile of cells. Additionally, this compound can affect the production and utilization of energy-rich molecules, such as ATP, by modulating the activity of enzymes involved in energy metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters or binding proteins, facilitating its uptake and intracellular localization. Once inside the cells, it may accumulate in specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its physicochemical properties and interactions with cellular components. These localization patterns can influence the compound’s activity and function within the cells.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may contain nuclear localization signals that facilitate its transport into the nucleus, where it can interact with transcription factors or chromatin-modifying enzymes. Alternatively, it may be targeted to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.

Biological Activity

1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biochemical properties, mechanisms of action, and various studies that highlight its effects on cellular processes.

Chemical Formula : CHBrF O

Molecular Weight : 233.04 g/mol

IUPAC Name : this compound

Appearance : Powder

Storage Temperature : Room Temperature

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The hydroxyl group allows for hydrogen bonding with proteins, potentially influencing protein folding and function. The bromine and fluorine substituents enhance binding affinities to certain biomolecules, making this compound a useful tool in biochemical studies.

Target Interactions

While the specific targets of this compound are not fully elucidated, it is believed to interact with kinases and phosphatases, leading to alterations in phosphorylation states of proteins involved in signaling pathways. This can result in significant changes in cellular responses such as proliferation, differentiation, or apoptosis.

Cellular Effects

Research indicates that this compound can influence various cellular processes:

- Cell Signaling : Modulates activity of kinases and phosphatases.

- Gene Expression : Interacts with transcription factors or epigenetic regulators.

- Metabolic Pathways : Affects enzymes involved in glycolysis and lipid metabolism, altering the overall metabolic profile of cells.

The compound's ability to impact gene expression suggests it may play a role in regulating metabolic responses under different physiological conditions .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound.

Transport and Distribution

The transport mechanisms for this compound within cells are crucial for its biological activity. It may interact with specific transporters or binding proteins that facilitate its uptake. Once inside the cell, it can accumulate in organelles such as the nucleus or mitochondria, influencing its functional roles.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one lies in medicinal chemistry. Compounds with similar structures have been investigated for their potential therapeutic effects, particularly in the treatment of various diseases, including cancer and bacterial infections.

Case Studies:

- Anticancer Activity: Research has indicated that compounds with halogenated phenolic structures can exhibit significant cytotoxicity against cancer cell lines. For instance, studies have shown that derivatives of this compound may inhibit tumor growth through apoptosis induction.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for various analytical techniques. Its unique spectral properties make it suitable for use in chromatography and spectrophotometry.

Applications:

- Chromatography: The compound can serve as a standard reference material for the calibration of chromatographic methods used to analyze complex mixtures.

Material Sciences

The compound's unique properties also make it valuable in material sciences, particularly in the development of new materials with specific functionalities.

Potential Uses:

- Polymer Chemistry: Its incorporation into polymer matrices has been studied for creating materials with enhanced thermal stability and chemical resistance.

Comparison with Similar Compounds

Electronic Effects

- Electron-Withdrawing Groups (EWGs): Bromine (σₚ = +0.26) and fluorine (σₚ = +0.06) deactivate the aromatic ring, reducing electrophilic substitution reactivity compared to non-halogenated analogues like 1-(3-hydroxyphenyl)ethan-1-one .

- Hydroxyl Group: The hydroxyl at position 3 enhances acidity (predicted pKa ~8.69 for similar compounds ) and solubility in polar solvents (e.g., methanol, dichloromethane) .

Physical Properties

- Melting Points: Compounds with hydroxyl groups (e.g., 1-(3-Chloro-2-hydroxyphenyl)ethan-1-one, mp 80°C ) generally exhibit higher melting points than non-hydroxylated analogues due to hydrogen bonding.

- Solubility: The target compound’s hydroxyl group improves solubility in polar solvents compared to 1-(5-Bromo-2-fluorophenyl)ethanone, which lacks this group .

Preparation Methods

Key Steps:

Bromination and Fluorination:

Aromatic precursors like 4-chloro-2-fluorobenzoic acid are brominated at specific positions using electrophilic aromatic substitution, often employing N-bromosuccinimide (NBS) or bromine in the presence of catalysts, to yield 5-bromo-4-chloro-2-fluorobenzoic acid.Conversion to Phenolic Derivatives:

The benzoic acid derivatives are reduced or decarboxylated to phenols, such as 5-bromo-2-fluoro-phenol, via catalytic hydrogenation or other reduction methods.Formation of the Phenyl Ethanone Core:

The phenolic intermediate undergoes acylation with acetylating agents (e.g., acetic anhydride) under controlled conditions to form the corresponding ethanone derivative, specifically 1-(5-bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one.

Preparation via Lithiated Intermediates and Boronic Acid Pathways

A more sophisticated route involves organometallic chemistry, particularly lithiation and boronic acid intermediates:

Lithiation of 1-Bromo-4-fluorobenzene:

Using lithium bases (e.g., n-butyllithium) in solvents such as tetrahydrofuran (THF), lithiation occurs at the aromatic ring, forming a reactive aryllithium species.Boronate Formation and Hydrolysis:

The aryllithium reacts with tri(C1-C6 alkyl) borates to produce boronate esters, which upon hydrolysis yield boronic acids like 5-bromo-2-fluorobenzeneboronic acid.Oxidation and Phenol Formation:

The boronic acids are oxidized to phenols, which then serve as intermediates for subsequent acylation steps to form the target ethanone.Acylation to Ethanone:

Phenolic intermediates are acylated with acetic anhydride or acetyl chloride, often in the presence of catalysts such as pyridine or DMAP, to afford the desired this compound.

Direct Acetylation of Hydroxyphenyl Precursors

Another practical method involves direct acetylation of phenolic compounds:

Starting Material:

5-bromo-2-fluoro-3-hydroxybenzenes or their derivatives.Acetylation Conditions:

The phenolic compound is reacted with acetic anhydride or acetyl chloride in an inert solvent such as dichloromethane (DCM) or ethanol, often with catalytic pyridine, at temperatures ranging from room temperature to 50°C.Recrystallization:

The crude product is purified via recrystallization from ethanol-water mixtures or absolute ethanol, typically at temperatures between 50°C and 100°C.

Summary of Key Reaction Conditions

Research Findings and Data Tables

Table 1: Typical Reaction Parameters for Acetylation

| Parameter | Range | Optimal Conditions | Reference |

|---|---|---|---|

| Solvent | DCM, ethanol | DCM (5–20 mL/mmol) | |

| Acetylating Agent | Acetic anhydride | 5:1 to 20:1 molar ratio | |

| Recrystallization Temp | 50–100°C | ~80°C |

Table 2: Organometallic Pathway Conditions

| Step | Reagents | Temperature | Time | Reference |

|---|---|---|---|---|

| Lithiation | n-Butyllithium | -78°C | 1–2 hours | |

| Boronate Formation | Triethyl borate | Room temp | 2–4 hours | |

| Oxidation | H2O2 | Room temp | 1–2 hours |

Q & A

Q. What are the optimal synthetic routes for 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or directed ortho-metalation strategies. For example, analogous compounds (e.g., 1-(3-Bromo-5-fluoro-2-methylphenyl)ethan-1-one) are synthesized using ethanoyl chloride and Lewis acids like AlCl₃ under anhydrous conditions . Key considerations:

- Protecting Groups : The hydroxyl group at position 3 may require protection (e.g., silylation or acetylation) to prevent undesired side reactions during acylation.

- Temperature Control : Reactions are often conducted at 0–5°C to minimize decomposition.

- Workup : Neutralization with ice-water followed by extraction with dichloromethane and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., hydroxyl proton at δ 9–10 ppm, aromatic protons split by adjacent fluorine) .

- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm).

- Melting Point Analysis : Compare observed values with literature data (Note: Discrepancies may arise due to polymorphism; differential scanning calorimetry (DSC) is recommended for validation) .

Advanced Research Questions

Q. How do the substituents (Br, F, OH) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. Reactivity depends on steric and electronic factors (e.g., para-substituents may hinder Pd catalyst access) .

- Fluorine : Electron-withdrawing effect enhances electrophilicity of the carbonyl group, facilitating nucleophilic attacks (e.g., Grignard additions).

- Hydroxyl Group : Can participate in hydrogen bonding, affecting solubility and directing regioselectivity in subsequent functionalization. Computational studies (DFT) are recommended to map electron density distributions .

Q. What strategies address contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Crystallographic Validation : Use single-crystal X-ray diffraction (SHELX suite) to resolve ambiguities in NMR assignments, particularly for overlapping aromatic signals .

- Isotopic Labeling : ¹⁹F NMR or ²H-labeled analogs to clarify coupling patterns.

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone) to identify consistent spectral trends .

Q. How can regioselective functionalization of the aromatic ring be achieved, given competing directing effects?

- Methodological Answer :

- Directing Group Hierarchy : The hydroxyl group (strong para/ortho-director) typically dominates over fluorine (meta-director). For example, nitration of analogous compounds yields products para to the hydroxyl group .

- Temporary Protection : Mask the hydroxyl group to redirect reactivity (e.g., acetylation allows bromine to act as the primary director).

- Metal-Mediated Methods : Use Pd-catalyzed C–H activation with directing auxiliaries (e.g., pyridine-based ligands) for meta-functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.